1-(2,5-Difluorophenyl)pentan-2-one
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Overview
Description
1-(2,5-Difluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12F2O and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a pentanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)pentan-2-one typically involves the reaction of 2,5-difluorobenzene with a suitable pentanone precursor under controlled conditions. One common method involves the use of Friedel-Crafts acylation, where 2,5-difluorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Difluorophenyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)pentan-2-one can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)pentan-2-one: This compound has a single fluorine atom on the phenyl ring, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)pentan-2-one: The fluorine atom is positioned differently on the phenyl ring, potentially affecting its reactivity and interactions.
1-(2,4-Difluorophenyl)pentan-2-one: This compound has fluorine atoms at different positions on the phenyl ring, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and reactivity compared to other fluorinated phenylpentanones.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-2-3-10(14)7-8-6-9(12)4-5-11(8)13/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTBUJCSVCDORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=C(C=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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